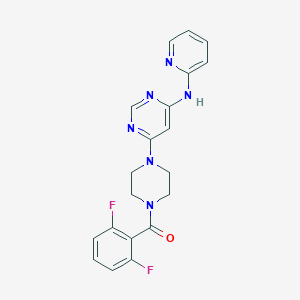

(2,6-Difluorophenyl)(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone

説明

特性

IUPAC Name |

(2,6-difluorophenyl)-[4-[6-(pyridin-2-ylamino)pyrimidin-4-yl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F2N6O/c21-14-4-3-5-15(22)19(14)20(29)28-10-8-27(9-11-28)18-12-17(24-13-25-18)26-16-6-1-2-7-23-16/h1-7,12-13H,8-11H2,(H,23,24,25,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRJSFIBUAIWOJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC(=C2)NC3=CC=CC=N3)C(=O)C4=C(C=CC=C4F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18F2N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Target of Action

Similar compounds have been shown to target enzymes like aurora kinase a. Aurora kinase A plays a crucial role in cell division by contributing to the formation of the mitotic spindle.

Mode of Action

It’s likely that it interacts with its target enzyme, inhibiting its activity and leading to changes in cellular processes.

Biochemical Pathways

The compound may affect the Aurora kinase pathway, which is involved in cell division. Inhibition of Aurora kinase A can lead to cell cycle arrest, specifically at the G2/M phase. This can trigger downstream effects such as apoptosis, or programmed cell death.

Pharmacokinetics

Similar compounds have been shown to have good bioavailability.

Result of Action

The compound’s action can lead to a reduction in cell proliferation, as seen in the inhibition of Aurora kinase A. This can result in the induction of apoptosis, leading to cell death. It can also reduce the expression levels of proliferating cell nuclear antigen (PCNA), further inhibiting cell proliferation.

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s activity can be affected by the pH of the environment

生物活性

The compound (2,6-Difluorophenyl)(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone represents a novel class of chemical entities with potential therapeutic applications. Its structure suggests interactions with various biological targets, particularly in the fields of oncology and virology. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for the compound is with a molecular weight of 363.37 g/mol. The presence of fluorine atoms and a piperazine moiety is particularly noteworthy as these features often enhance the biological activity and bioavailability of pharmaceutical compounds.

1. Inhibition of Enzyme Activity

Research indicates that this compound may function as an inhibitor of specific enzymes involved in cancer progression and viral replication. For example, studies have shown that similar pyrimidine derivatives exhibit potent inhibition against HIV reverse transcriptase, suggesting that our compound may share this mechanism due to structural similarities .

2. Interaction with Receptors

The compound's piperazine component is known to interact with various neurotransmitter receptors, potentially influencing pathways related to mood regulation and neuroprotection. The presence of the pyridine ring may also facilitate interactions with kinases involved in cellular signaling pathways, which are critical in cancer biology .

Anti-HIV Activity

In vitro studies have demonstrated that derivatives containing the pyrimidine core exhibit significant anti-HIV activity. A series of related compounds were tested, revealing that structural modifications influenced their effectiveness against HIV-1. The conformational rigidity provided by the carbonyl linker was crucial for maintaining activity .

Anticancer Properties

Recent investigations into the anticancer potential of similar compounds have yielded promising results. For instance, derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific mechanism involves the modulation of key signaling pathways such as the PI3K/Akt pathway, which is often dysregulated in tumors .

Case Study 1: Anti-HIV Activity

A study involving a series of diarylpyrimidine derivatives found that compounds similar to (2,6-Difluorophenyl)(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone exhibited IC50 values in the low nanomolar range against HIV-1. The study highlighted the importance of fluorine substitutions at specific positions on the phenyl ring for enhancing antiviral activity .

Case Study 2: Cancer Cell Lines

In another study, a derivative with a similar structure was tested against several cancer cell lines (e.g., MCF-7, HT-29). Results indicated a dose-dependent reduction in cell viability with IC50 values ranging from 10 to 50 µM. The compound induced G0/G1 phase arrest in the cell cycle, suggesting a mechanism involving cell cycle regulation .

Summary of Biological Activities

科学的研究の応用

Anti-HIV Activity

Research has identified (2,6-difluorophenyl)(2-(phenylamino)pyrimidin-4-yl)methanones as potent inhibitors of HIV-1. A study demonstrated that modifications in the carbonyl linker between the pyrimidine core and the phenyl group significantly affect the anti-HIV activity. The study highlighted that compounds with conformational rigidity and ortho-fluoro substituents exhibited enhanced activity against HIV-1, indicating a promising avenue for developing new antiretroviral agents .

Anticancer Potential

The compound's structural features suggest potential applications in cancer therapy. Compounds with similar piperazine and pyrimidine frameworks have been investigated for their ability to inhibit key signaling pathways involved in tumor progression, such as the PI3K/Akt pathway . The modification of substituents on the piperazine and pyrimidine rings could lead to derivatives with improved selectivity and efficacy against various cancer cell lines.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of (2,6-difluorophenyl)(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone. Studies have shown that:

- Fluorination : The introduction of fluorine atoms at specific positions can enhance binding affinity to target receptors.

- Piperazine Modifications : Alterations in the piperazine ring can influence pharmacokinetic properties and receptor selectivity.

- Pyrimidine Core Variations : Substituting different groups on the pyrimidine core can yield compounds with varied biological profiles.

Case Study 1: Anti-HIV Activity

A series of derivatives based on (2,6-difluorophenyl)(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone were synthesized and tested for anti-HIV activity. The results indicated that compounds with rigid conformations showed higher efficacy compared to their flexible counterparts. The study concluded that structural modifications could lead to more potent inhibitors of HIV .

Case Study 2: Cancer Cell Line Inhibition

In another study, derivatives of this compound were screened against various cancer cell lines, including breast and prostate cancer models. Some derivatives exhibited significant cytotoxic effects at low micromolar concentrations, suggesting their potential as lead compounds for further development in cancer therapeutics .

類似化合物との比較

Key Observations:

Fluorine Substitution: The 2,6-difluorophenyl group in the target compound likely improves metabolic stability compared to mono-fluorinated (Analog A) or non-fluorinated analogs, as fluorine atoms reduce oxidative degradation .

Pyrimidine-Piperazine Hybrids: Compounds with this core (e.g., Analog B) often exhibit kinase inhibitory activity, but the pyridin-2-ylamino group in the target compound may enhance target specificity by enabling additional hydrogen-bond interactions .

Bioactivity vs. Natural Derivatives : Unlike plant-derived pyrimidine analogs (e.g., C. gigantea extracts), the synthetic nature of the target compound allows for tailored modifications to optimize potency and reduce off-target effects in pest management .

Research Findings and Limitations

- Bioactivity Gaps : While plant-derived pyrimidine analogs show insecticidal efficacy (e.g., metabolic disruption in insects ), the target compound’s synthetic framework may require further in vivo validation to confirm similar or superior activity.

- Reactivity Insights : Studies on analogous compounds (e.g., H3MeHeHHe CTpyKTypbI) highlight the importance of electron-withdrawing groups (e.g., fluorine) in modulating chemical reactivity and binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。